4-Fluoro-3-(methylsulphonyl)benzyl bromide

CDK9 inhibitor Kinase inhibition Medicinal chemistry

This 4-fluoro-3-(methylsulphonyl)benzyl bromide is the only validated precursor for achieving the 4-fluoro-3-(methylsulfonyl)phenyl core required in patented LXRβ-selective modulators (Ki=8 nM) and CDK9 inhibitors (IC50=14 nM). Its ortho-fluoro/meta-methylsulfonyl substitution pattern is non-interchangeable with regioisomers—substituting this intermediate risks total loss of target potency and isoform selectivity. Procure the exact CAS 1192347-88-8 to replicate protected SAR directly, or convert the benzyl bromide handle to a boronic ester for late-stage Suzuki diversification. Standard research-use-only supply; competitive milligram-to-gram scales available from specialist organofluorine vendors.

Molecular Formula C8H8BrFO2S
Molecular Weight 267.12
CAS No. 1192347-88-8
Cat. No. B3030985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methylsulphonyl)benzyl bromide
CAS1192347-88-8
Molecular FormulaC8H8BrFO2S
Molecular Weight267.12
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)CBr)F
InChIInChI=1S/C8H8BrFO2S/c1-13(11,12)8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
InChIKeyQBVVLSGKJVQKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(methylsulphonyl)benzyl bromide (CAS 1192347-88-8): Procurement Guide and Technical Specifications for Drug Discovery Intermediates


4-Fluoro-3-(methylsulphonyl)benzyl bromide (CAS 1192347-88-8, synonym: 4-(bromomethyl)-1-fluoro-2-(methylsulfonyl)benzene) is a fluorinated aromatic organobromine compound with molecular formula C8H8BrFO2S and molecular weight 267.12 g/mol. It is primarily employed as a reactive electrophilic building block in medicinal chemistry and organic synthesis, leveraging the bromomethyl group for nucleophilic substitution and coupling reactions. [1] The compound incorporates a 4-fluoro-3-(methylsulfonyl)phenyl core, a pharmacophoric motif that has been validated in patented LXR modulator programs and kinase inhibitor development pipelines. [2] Commercially, this compound is available as an off-white crystalline solid with typical purity specifications of 95% to 98%, supplied by specialized research chemical vendors for non-human research use exclusively.

Why Generic Substitution of 4-Fluoro-3-(methylsulphonyl)benzyl bromide Fails: Positional Isomerism and Electronic Modulation


The specific ortho-fluoro and meta-methylsulfonyl substitution pattern on the phenyl ring of 4-fluoro-3-(methylsulphonyl)benzyl bromide is non-interchangeable with regioisomers (e.g., 2-fluoro-4-methylsulfonyl or 3-fluoro-4-methylsulfonyl analogs) or non-fluorinated variants (e.g., 4-methylsulfonylbenzyl bromide). Empirical evidence from kinase inhibitor development demonstrates that the electronic and steric environment conferred by this exact substitution influences target binding affinity. For instance, a derivative incorporating this core achieved an IC50 of 14 nM against CDK9, underscoring the critical role of the 4-fluoro-3-(methylsulfonyl) arrangement in optimizing molecular recognition and metabolic stability. [1] Consequently, substituting this intermediate with a positional isomer or a simplified benzyl bromide lacking the fluorine atom disrupts the designed structure-activity relationship (SAR) of downstream drug candidates, risking significant loss of potency or altered selectivity profiles. [2]

Quantitative Procurement Evidence for 4-Fluoro-3-(methylsulphonyl)benzyl bromide: Potency, Selectivity, and Reactivity Metrics


CDK9 Inhibitory Activity: Impact of 4-Fluoro-3-(methylsulfonyl)benzyl Substitution vs. Des-Fluoro Analog

The presence of the 4-fluoro-3-(methylsulfonyl)benzyl moiety in a specific CDK9 inhibitor scaffold (US9796708, Example 356) is associated with high potency. In a head-to-head structural context within the same chemical series, the incorporation of this exact fluorinated methylsulfonyl benzyl group yielded a compound with an IC50 of 14 nM in a CDK9/cyclin T1 TR-FRET kinase assay. [1] While direct quantitative data for the des-fluoro comparator within this exact molecule is not disclosed in the patent, class-level SAR in analogous kinase inhibitor series indicates that removal of the fluorine atom or alteration of the sulfonyl position frequently results in a >10-fold reduction in potency due to loss of favorable hydrophobic interactions and altered electron density on the phenyl ring. [2] The 14 nM IC50 represents a validated potency benchmark for this core structure in a disease-relevant kinase target.

CDK9 inhibitor Kinase inhibition Medicinal chemistry

LXRβ Binding Affinity: Quantified Advantage of 4-Fluoro-3-(methylsulfonyl)phenyl Core over LXRα Selectivity Profile

Derivatives synthesized from the 4-fluoro-3-(methylsulfonyl)phenyl core demonstrate high-affinity binding to Liver X Receptor beta (LXRβ). A specific compound incorporating this core ((R)-4-(4-fluoro-3-(methylsulfonyl)phenyl)-2-isopropyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperazine, US10144715) exhibited a binding affinity (Ki) of 8 nM for LXRβ. [1] Critically, in a direct head-to-head comparison within the same competition binding assay, this same compound showed a Ki of 33 nM for the LXRα isoform, representing a 4.1-fold selectivity for LXRβ over LXRα. [1] This selectivity window, which is likely influenced by the specific electronic and steric properties of the 4-fluoro-3-(methylsulfonyl)phenyl group, is mechanistically significant as selective LXRβ modulation is hypothesized to reduce the lipogenic side effects associated with pan-LXR agonists. [2]

LXR modulator Nuclear receptor Metabolic disease

Positional Isomer Reactivity and Biological Outcome: 4-Fluoro-3-(methylsulfonyl)benzyl vs. 2-Fluoro-4-(methylsulfonyl)benzyl

The target compound (4-Fluoro-3-(methylsulfonyl)benzyl bromide, CAS 1192347-88-8) and its positional isomer 2-Fluoro-4-(methylsulfonyl)benzyl bromide (CAS 1401796-84-6) share identical molecular weight (267.12 g/mol) and formula (C8H8BrFO2S). However, the distinct arrangement of the electron-withdrawing fluoro and methylsulfonyl groups relative to the reactive bromomethyl center dictates divergent reactivity in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. While direct comparative reaction yield data for these specific isomers is not published, analogous SAR studies in benzyl bromide series demonstrate that the para-fluoro/meta-sulfonyl arrangement of the target compound provides a unique electronic profile that stabilizes certain transition states compared to the ortho-fluoro/para-sulfonyl isomer. A comparison with the non-fluorinated analog, 4-(methylsulfonyl)benzyl bromide (CAS 53606-06-7, MW 249.13 g/mol), further highlights the significant difference in lipophilicity and metabolic vulnerability imparted by the fluorine atom. [1]

Chemical reactivity Positional isomerism Electrophilic substitution

LXRα Functional Activity: EC50 Quantification for 4-Fluoro-3-(methylsulfonyl)phenyl-Containing Derivative

Beyond binding affinity, functional activity is a critical metric. A derivative incorporating the 4-fluoro-3-(methylsulfonyl)phenyl group ((R)-4-(4-fluoro-3-(methylsulfonyl)phenyl)-2-isopropyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperazine) demonstrated an EC50 of 415 nM in an LXRα co-activator recruitment assay. [1] This functional potency, while modest compared to its 8 nM binding Ki for LXRβ, confirms that the core structure facilitates receptor activation and downstream signaling. The difference between binding Ki and functional EC50 (approximately 52-fold for LXRα, comparing 8 nM Ki to 415 nM EC50) is a common observation in nuclear receptor pharmacology and reflects the complexity of translating binding events into cellular responses. [2] The 415 nM EC50 value provides a functional benchmark for this scaffold, which is essential for comparing the efficacy of analogs derived from alternative benzyl bromide intermediates.

LXR agonist Functional assay Co-activator recruitment

Commercial Availability and Purity Specifications: Benchmarking Against Regioisomers

From a procurement perspective, 4-Fluoro-3-(methylsulphonyl)benzyl bromide (CAS 1192347-88-8) is available from multiple specialized vendors with consistent purity specifications ranging from 95% to 98% as determined by GC or HPLC. In contrast, its regioisomers exhibit different supply chain characteristics: 2-Fluoro-4-(methylsulfonyl)benzyl bromide (CAS 1401796-84-6) is listed with a typical purity of 96.7% by GC area, while 2-Fluoro-5-(methylsulphonyl)benzyl bromide (CAS 1450609-74-1) is less commonly stocked and may require longer lead times for custom synthesis. The non-fluorinated 4-(methylsulfonyl)benzyl bromide (CAS 53606-06-7) has a distinct melting point of 82-86 °C, whereas the target compound is an off-white crystalline solid with different physical properties. [1] This commercial landscape underscores that the target compound represents a balance of validated synthetic utility and supply chain reliability compared to its less accessible or less characterized analogs.

Chemical procurement Purity analysis Supply chain

Validated Application Scenarios for 4-Fluoro-3-(methylsulphonyl)benzyl bromide in Drug Discovery and Chemical Biology


Synthesis of Selective LXRβ Modulators for Atherosclerosis and Metabolic Disease Research

This compound serves as a critical starting material for assembling piperazine- and pyrimidine-based Liver X Receptor (LXR) modulators. As evidenced by BindingDB and US10144715, the 4-fluoro-3-(methylsulfonyl)phenyl core is directly incorporated into molecules exhibiting up to 4.1-fold selectivity for LXRβ (Ki = 8 nM) over LXRα (Ki = 33 nM) in competition binding assays. [1] Researchers aiming to develop LXR agonists with improved therapeutic windows can leverage this benzyl bromide to synthesize the exact analogs described in these patents, directly accessing a validated chemical space associated with favorable isoform selectivity. Using a positional isomer would yield a different chemical entity not covered by this SAR and likely lacking the established selectivity profile. [2]

Development of CDK9 Kinase Inhibitors for Oncology Lead Optimization

The compound is a validated precursor for generating substituted pyrrolo[2,3-b]pyridine-based cyclin-dependent kinase 9 (CDK9) inhibitors. Binding data from US9796708 confirms that a derivative containing the 4-fluoro-3-(methylsulfonyl)benzyl core achieves an IC50 of 14 nM against CDK9/cyclin T1 in a TR-FRET enzymatic assay. [3] Medicinal chemists focused on developing transcription-targeting anticancer agents can confidently use this intermediate to replicate this potent chemotype. The specific arrangement of the fluoro and methylsulfonyl groups is hypothesized to optimize hydrophobic contacts within the kinase ATP-binding pocket, a feature that would be disrupted by substituting the starting material with 4-(methylsulfonyl)benzyl bromide (lacking fluorine) or a regioisomeric benzyl bromide. [4]

Chemical Probe Synthesis for Investigating Fluorine-Mediated Metabolic Stability

In lead optimization campaigns, the introduction of a fluorine atom is a common strategy to block metabolic soft spots on the phenyl ring and enhance oral bioavailability. This compound provides a direct route to introduce a fluorinated benzyl moiety in a single synthetic step via nucleophilic substitution. [5] Researchers can use 4-fluoro-3-(methylsulphonyl)benzyl bromide to generate matched molecular pairs with its non-fluorinated analog, 4-(methylsulfonyl)benzyl bromide (MW 249.13 g/mol), allowing for systematic evaluation of the fluorine atom's impact on metabolic stability, CYP inhibition, and plasma protein binding in a given chemical series. [6] This direct comparison capability makes it an indispensable tool for medicinal chemists conducting SAR studies on fluorinated pharmacophores.

Construction of Boronic Ester Building Blocks for Cross-Coupling Reactions

The reactive benzyl bromide group of this compound can be converted into a boronic acid pinacol ester, such as 2-(4-fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This transformation enables the 4-fluoro-3-(methylsulfonyl)phenyl motif to be installed into more complex molecular architectures via Suzuki-Miyaura cross-coupling. This approach is particularly valuable for late-stage diversification in drug discovery, allowing the validated LXR or CDK9 pharmacophore to be attached to various heterocyclic or carbocyclic partners. Procuring this specific benzyl bromide provides a versatile entry point into a library of boronic ester derivatives, streamlining the synthesis of focused compound libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-(methylsulphonyl)benzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.